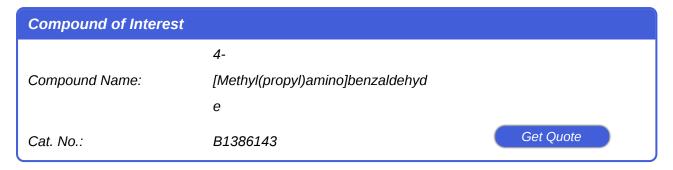


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# Spectroscopic and Analytical Profile of 4-[Methyl(propyl)amino]benzaldehyde: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and analytical methodologies relevant to the characterization of **4-[Methyl(propyl)amino]benzaldehyde**. While specific experimental data for this compound is not readily available in public databases, this document outlines the expected spectroscopic characteristics based on the analysis of analogous aromatic aldehydes. Furthermore, it details standardized experimental protocols for obtaining the necessary spectral data for a thorough characterization.

## **Predicted Spectroscopic Data**

The following tables summarize the predicted spectroscopic data for **4- [Methyl(propyl)amino]benzaldehyde**. These predictions are derived from established principles of organic spectroscopy and data from structurally similar compounds.

Table 1: Predicted <sup>1</sup>H NMR Spectroscopic Data



Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~9.8	Singlet	1H	Aldehyde proton (- CHO)
~7.7	Doublet	2H	Aromatic protons (ortho to -CHO)
~6.7	Doublet	2H	Aromatic protons (ortho to -N(CH <sub>3</sub> ) (C <sub>3</sub> H <sub>7</sub> ))
~3.4	Triplet	2H	Methylene protons (- N-CH2-CH2-CH3)
~3.0	Singlet	3Н	Methyl protons (-N- CH₃)
~1.7	Sextet	2H	Methylene protons (- N-CH2-CH2-CH3)
~0.9	Triplet	3Н	Methyl protons (-N- CH2-CH2-CH3)

Table 2: Predicted <sup>13</sup>C NMR Spectroscopic Data



Chemical Shift (δ, ppm)	Assignment	
~190	Aldehyde carbonyl carbon (-CHO)	
~155	Aromatic carbon attached to nitrogen (-C-N)	
~132	Aromatic carbons ortho to -CHO	
~129	Aromatic carbon ipso to -CHO	
~111	Aromatic carbons ortho to -N(CH <sub>3</sub> )(C <sub>3</sub> H <sub>7</sub> )	
~55	Methylene carbon (-N-CH <sub>2</sub> )	
~40	Methyl carbon (-N-CH₃)	
~20	Methylene carbon (-N-CH <sub>2</sub> -CH <sub>2</sub> )	
~11	Methyl carbon (-N-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>3</sub> )	

Table 3: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~2960-2850	Medium-Strong	C-H stretching (alkyl)
~2820 and ~2720	Medium	C-H stretching (aldehyde)
~1690	Strong	C=O stretching (aromatic aldehyde)
~1600, ~1500	Medium-Strong	C=C stretching (aromatic ring)
~1350	Medium	C-N stretching

Table 4: Predicted Mass Spectrometry (MS) Data



m/z	Interpretation
177	[M] <sup>+</sup> (Molecular ion)
176	[M-H]+
148	[M-C₂H₅]+ (Loss of ethyl group from propyl chain)
134	[M-C <sub>3</sub> H <sub>7</sub> ] <sup>+</sup> (Loss of propyl group)
120	[M-N(CH <sub>3</sub> )(C <sub>3</sub> H <sub>7</sub> )] <sup>+</sup>

Table 5: Predicted UV-Vis Spectroscopy Data

λmax (nm)	Solvent	Transition
~250-260	Ethanol	$\pi \to \pi$
~330-340	Ethanol	n → π

## **Experimental Protocols**

The following are detailed, generalized methodologies for the key spectroscopic experiments required for the characterization of **4-[Methyl(propyl)amino]benzaldehyde**.

### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

Objective: To determine the carbon-hydrogen framework of the molecule.

#### Methodology:

- Sample Preparation: Dissolve approximately 10-20 mg of 4 [Methyl(propyl)amino]benzaldehyde in 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.
- Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- ¹H NMR Acquisition:



- Tune and shim the instrument to achieve optimal magnetic field homogeneity.
- Acquire a standard one-dimensional <sup>1</sup>H NMR spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
- Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
- <sup>13</sup>C NMR Acquisition:
  - Acquire a proton-decoupled <sup>13</sup>C NMR spectrum.
  - Due to the lower natural abundance and smaller gyromagnetic ratio of <sup>13</sup>C, a larger number of scans will be required compared to <sup>1</sup>H NMR.
  - Typical parameters: pulse angle of 45-90°, acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak or an internal standard (e.g., TMS).

### Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

#### Methodology:

- Sample Preparation: As **4-[Methyl(propyl)amino]benzaldehyde** is likely a liquid at room temperature, a neat spectrum can be obtained. Place a small drop of the sample between two salt plates (e.g., NaCl or KBr) to form a thin film.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
  - Record a background spectrum of the clean salt plates.



- Place the sample-loaded plates in the spectrometer's sample holder.
- Acquire the sample spectrum over the range of 4000-400 cm<sup>-1</sup>.
- Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

### **Mass Spectrometry (MS)**

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

#### Methodology:

- Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., methanol or acetonitrile).
- Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
- Data Acquisition:
  - Introduce the sample into the ion source. For EI, the sample is typically introduced via a
    direct insertion probe or a gas chromatograph (GC). For ESI, the sample is introduced via
    direct infusion or a liquid chromatograph (LC).
  - Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).
- Data Analysis: Identify the molecular ion peak ([M]<sup>+</sup> or [M+H]<sup>+</sup>) to confirm the molecular weight. Analyze the fragmentation pattern to gain structural information.

### **UV-Vis Spectroscopy**

Objective: To investigate the electronic transitions within the molecule.

#### Methodology:

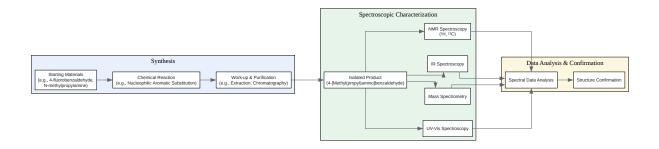


- Sample Preparation: Prepare a dilute solution of **4-[Methyl(propyl)amino]benzaldehyde** in a UV-transparent solvent (e.g., ethanol or cyclohexane) of a known concentration.
- Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
- Data Acquisition:
  - Fill a quartz cuvette with the pure solvent to be used as a reference.
  - Fill a second quartz cuvette with the sample solution.
  - Place both cuvettes in the spectrophotometer.
  - Scan the sample over a wavelength range of approximately 200-800 nm.
- Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax) and determine the molar absorptivity (ε) if the concentration is known.

### **Visualizations**

The following diagram illustrates a typical workflow for the synthesis and characterization of an aromatic aldehyde like **4-[Methyl(propyl)amino]benzaldehyde**.





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